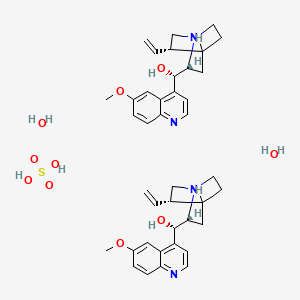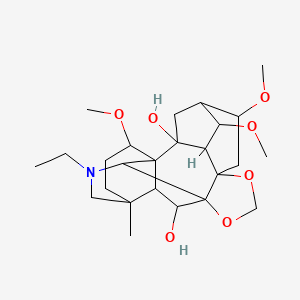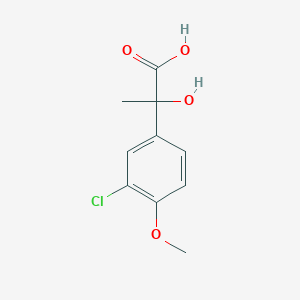
Quinidine sulfate salt dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinidine sulfate salt dihydrate is an alkaloid derived from the bark of the Cinchona tree. It is the D-isomer of quinine, an antimalarial drug. This compound is primarily used as an antiarrhythmic agent to treat various cardiac arrhythmias, including atrial fibrillation and ventricular arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinidine sulfate salt dihydrate can be synthesized from quinine, another alkaloid found in the Cinchona tree. The synthesis involves the following steps:
Isolation of Quinine: Quinine is extracted from the bark of the Cinchona tree using solvents like chloroform and ether.
Conversion to Quinidine: Quinine is then converted to quinidine through a series of chemical reactions, including oxidation and rearrangement.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of quinine from Cinchona bark, followed by its chemical conversion to quinidine. The final product is crystallized from water as the dihydrate form .
Chemical Reactions Analysis
Types of Reactions
Quinidine sulfate salt dihydrate undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine N-oxide.
Reduction: Reduction of quinidine can yield dihydroquinidine.
Substitution: Quinidine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
Oxidation: Quinidine N-oxide.
Reduction: Dihydroquinidine.
Substitution: Various substituted quinidine derivatives.
Scientific Research Applications
Quinidine sulfate salt dihydrate has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular ATPases and ion channels.
Medicine: Primarily used as an antiarrhythmic agent to treat cardiac arrhythmias.
Industry: Employed in the pharmaceutical industry for the production of antiarrhythmic drugs.
Mechanism of Action
Quinidine sulfate salt dihydrate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the cellular action potential and refractory period, thereby stabilizing the cardiac rhythm . Quinidine also inhibits cellular ATPases, which contributes to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug and the L-isomer of quinidine.
Dihydroquinidine: A reduced form of quinidine with similar antiarrhythmic properties.
Uniqueness
Quinidine sulfate salt dihydrate is unique due to its specific action on cardiac sodium and potassium channels, making it highly effective in treating various cardiac arrhythmias. Its ability to inhibit cellular ATPases also sets it apart from other similar compounds .
Properties
Molecular Formula |
C40H54N4O10S |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
(S)-[(2R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2/t2*13-,14?,19-,20+;;;/m11.../s1 |
InChI Key |
ZHNFLHYOFXQIOW-WFTMRWCJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@H]4C=C)O.O.O.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12047584.png)


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047608.png)
![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)

![(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)

![2-[2-[(E)-[3-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenoxy]acetic acid](/img/structure/B12047675.png)

